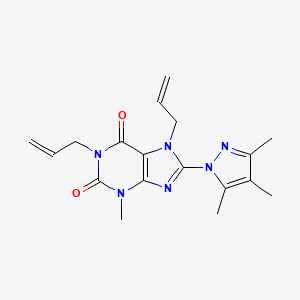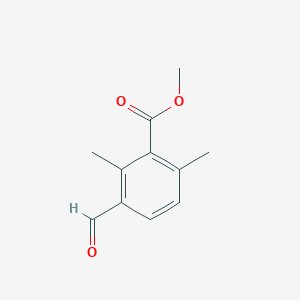
Methyl 3-formyl-2,6-dimethylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-formyl-2,6-dimethylbenzoate is an organic compound with the molecular formula C₁₀H₁₂O₃ It is a derivative of benzoic acid and features a formyl group and two methyl groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-formyl-2,6-dimethylbenzoate can be synthesized through several methods. One common approach involves the formylation of methyl 2,6-dimethylbenzoate using a Vilsmeier-Haack reaction. This reaction typically employs dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) as reagents. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-formyl-2,6-dimethylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in an aqueous medium or CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Methyl 3-carboxy-2,6-dimethylbenzoate.
Reduction: Methyl 3-hydroxymethyl-2,6-dimethylbenzoate.
Substitution: Various nitro or halogenated derivatives depending on the specific reaction conditions.
Applications De Recherche Scientifique
Methyl 3-formyl-2,6-dimethylbenzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its formyl group allows for further functionalization, making it a versatile building block.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and esters.
Industry: The compound is used in the production of fine chemicals and as a starting material for the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of methyl 3-formyl-2,6-dimethylbenzoate depends on its specific application. In general, the formyl group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield various products. The methyl groups on the benzene ring can influence the reactivity and selectivity of these reactions by providing steric and electronic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2,4-dihydroxy-3,6-dimethylbenzoate: This compound has hydroxyl groups instead of a formyl group, leading to different reactivity and applications.
Methyl 3-formylbenzoate: Lacks the methyl groups, which can affect its chemical properties and reactivity.
Methyl 3-carboxy-2,6-dimethylbenzoate: An oxidized form of methyl 3-formyl-2,6-dimethylbenzoate, with a carboxylic acid group instead of a formyl group.
Uniqueness
This compound is unique due to the presence of both formyl and methyl groups on the benzene ring. This combination of functional groups provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis. The compound’s specific structure allows for selective reactions that can be tailored for various applications in research and industry.
Propriétés
IUPAC Name |
methyl 3-formyl-2,6-dimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7-4-5-9(6-12)8(2)10(7)11(13)14-3/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMAOTGQYYALLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C=O)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-oxo-N-(pyridin-3-ylmethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2645568.png)
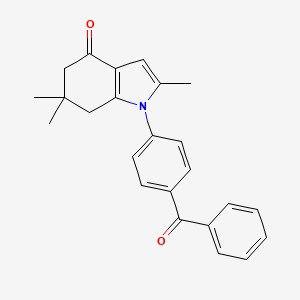
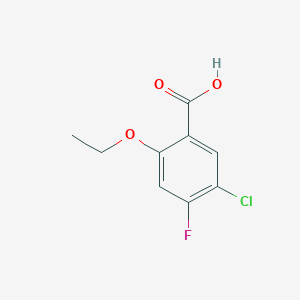
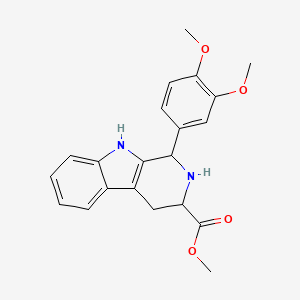
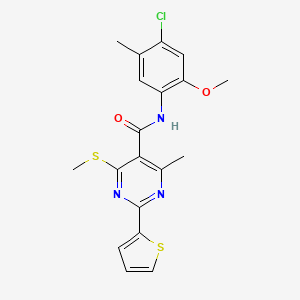
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-chlorobenzamide](/img/structure/B2645579.png)
![4-chloro-2-{(E)-[(2-ethoxybenzyl)imino]methyl}phenol](/img/structure/B2645580.png)
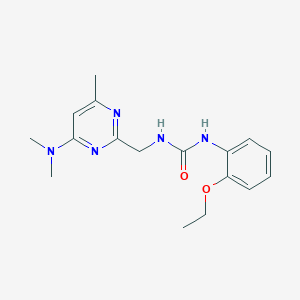
![1-[(2-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride](/img/structure/B2645583.png)
![N8-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-N3-cyclopentyl-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/structure/B2645584.png)
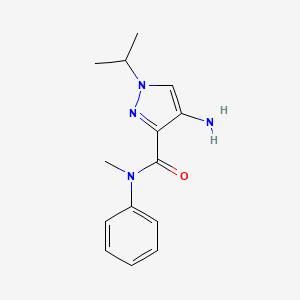
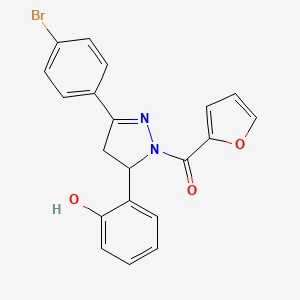
![(Z)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}methylidene)(methoxy)amine](/img/structure/B2645590.png)
